molecular formula C8H18N2O B14698884 Valeric acid, 2-propyl-, hydrazide CAS No. 22632-36-6

Valeric acid, 2-propyl-, hydrazide

Cat. No.: B14698884
CAS No.: 22632-36-6
M. Wt: 158.24 g/mol
InChI Key: SPBGNIXKTUSIGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of valeric acid, 2-propyl-, hydrazide typically involves the reaction of valeric acid or its derivatives with hydrazine hydrate. The process can be summarized as follows:

    Esterification: Valeric acid is first converted to its ester form using an alcohol and an acid catalyst.

    Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield the hydrazide.

Industrial Production Methods: In an industrial setting, the production of hydrazides, including this compound, can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions: Valeric acid, 2-propyl-, hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

Valeric acid, 2-propyl-, hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of valeric acid, 2-propyl-, hydrazide involves its interaction with biological targets through its hydrazide group. This group can form covalent bonds with enzymes or receptors, thereby modulating their activity. The compound can also undergo metabolic transformations to produce active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: Valeric acid, 2-propyl-, hydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its parent acid and other similar compounds. This uniqueness makes it valuable in the synthesis of specialized bioactive molecules and industrial applications .

Properties

CAS No.

22632-36-6

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-propylpentanehydrazide

InChI

InChI=1S/C8H18N2O/c1-3-5-7(6-4-2)8(11)10-9/h7H,3-6,9H2,1-2H3,(H,10,11)

InChI Key

SPBGNIXKTUSIGD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NN

Origin of Product

United States

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